2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
2-(3,4-Dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 5, and an N-propylamine substituent at position 5. The 3,4-dimethoxyphenyl moiety may enhance lipophilicity and membrane permeability, while the N-propyl chain could modulate solubility and target binding kinetics.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-5-8-19-17-9-12(2)20-18-11-14(21-22(17)18)13-6-7-15(23-3)16(10-13)24-4/h6-7,9-11,19H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMSMTYJRCMBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=CC(=NN21)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable pyrazole derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which is gaining attention in medicinal chemistry for its diverse biological activities. These compounds, characterized by a pyrazolo ring fused with a pyrimidine structure, have potential therapeutic applications, especially in oncology and antiviral therapies [3, 5].
Scientific Research Applications
Though specific case studies and comprehensive data for this compound are not available in the search results, pyrazolo[1,5-a]pyrimidines and related derivatives have shown anticancer properties [3, 2]. Research indicates their potential as inhibitors of CDK2, a protein kinase involved in cell cycle regulation, making them potential anticancer agents .
Pyrazole, Pyrimidine, and Related Derivatives as CDK2 Inhibitors
- Pyrazole compounds have shown anti-inflammatory, antipyretic, analgesic, and anticancer effects .
- Specific pyrazolo-pyrimidine analogs have been synthesized and assessed for antitumor activities, with some demonstrating potent inhibitory activity against CDK2/cyclin E and antiproliferative effects against MCF-7 and K-562 cancer lines .
- Certain derivatives have shown significant cytotoxicity against cancer cell lines, inducing cell cycle arrest and apoptosis, and demonstrating inhibitory activity against CDK2 and CDK9 .
- Some pyrazol-pyrimidine-amine derivatives have demonstrated activity against various cancer cell lines and CDK2, causing cell cycle arrest at S and G2/M phases and inducing apoptosis .
- Certain pyrazole carboxamides have exhibited antiproliferative effects against solid cancer cell lines and inhibitory activities against HDAC2, inducing cell cycle arrest in the G2/M phase and promoting apoptosis .
Examples of Pyrazolo[1,5-a]pyrimidine Derivatives and Their Activities
- N-(4-methoxyphenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine exhibits anticancer properties.
- 3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine shows enhanced anti-inflammatory activity.
- 3-(4-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has improved solubility.
- 3-(3,4-dimethoxyphenyl)-5-methyl-N-[3-methylsulfonylphenylmethyl]pyrazolo[1,5-a]pyrimidin-7-amine has increased potency against specific cancer types.
Other pyrazolo[1,5-a]pyrimidine derivatives
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For instance, it may inhibit kinases or other signaling proteins involved in cell proliferation and survival, leading to anti-cancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines are structurally versatile, with substituent variations at positions 2, 3, 5, and 7 significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Structural and Functional Group Variations
Key Observations
Substituent Effects on Bioactivity :
- Fluorinated or chlorinated aryl groups (e.g., 4-fluorophenyl in , 4-chlorophenyl in ) enhance antimicrobial potency, likely due to improved target binding and metabolic stability.
- Methoxy groups (as in the target compound) may improve solubility compared to halogens but could reduce activity against lipophilic targets like mycobacteria .
Amine Substituent Influence: Bulky N-propyl or morpholinopropyl groups (target compound and ) may hinder membrane penetration but improve selectivity for specific enzymes. Pyridinylmethylamine derivatives (e.g., ) show strong anti-mycobacterial activity, suggesting that aromatic amines enhance target engagement .
Synthetic Yields :
- Triazolopyrimidines with trifluoromethylphenyl groups (e.g., ) exhibit low yields (11–14%), likely due to steric hindrance during cyclization.
- Pyrazolo[1,5-a]pyrimidines with simple alkylamines (e.g., N-propyl) may offer higher synthetic efficiency, though direct data are unavailable .
Data Table: Comparative Physicochemical Properties
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 318.39 g/mol
This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit promising antimicrobial properties. For instance, a derivative of this scaffold has been identified as a potential antituberculosis agent through high-throughput screening. The best hits demonstrated low cytotoxicity and significant activity against Mycobacterium tuberculosis within macrophages, suggesting a targeted action against bacterial infections without harming host cells .
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives has also been investigated. In vitro assays against various cancer cell lines revealed that certain synthesized analogues exhibited inhibitory effects on cell growth. For example, one study reported an IC value of 15.3 µM against MCF-7 breast cancer cells for a related glycohybrid compound . However, not all derivatives showed significant activity; some were ineffective in inhibiting the growth of MDA-MB-231 cells .
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets. In the case of the antitubercular activity observed in some pyrazolo[1,5-a]pyrimidines, the compounds did not inhibit traditional targets such as cell-wall biosynthesis or iron uptake mechanisms . This suggests that alternative pathways may be involved in their mode of action.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. SAR studies have shown that modifications to the core structure can significantly impact biological activity. For instance:
| Compound | Modification | Biological Activity |
|---|---|---|
| P1 | -O-Me | Loss of activity |
| P2 | -N-Me | Loss of activity |
| P19 | -Propyl | Enhanced activity |
These findings highlight the importance of specific functional groups in determining the pharmacological profile of these compounds .
Case Studies
Several case studies illustrate the biological activities associated with pyrazolo[1,5-a]pyrimidines:
- Antitubercular Activity : A focused library of analogues was synthesized and screened for activity against Mtb. The most promising compounds demonstrated significant inhibition with low cytotoxicity .
- Anticancer Screening : A series of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines were evaluated for anticancer properties. The results indicated varying levels of growth inhibition across different cancer cell lines .
- Mechanistic Studies : Investigations into the mechanism of action revealed that certain compounds did not interfere with common pathways associated with other antitubercular agents, suggesting unique modes of action .
Q & A
Q. What are the common synthetic routes for 2-(3,4-dimethoxyphenyl)-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves multi-step procedures starting with the construction of the pyrazolo[1,5-a]pyrimidine core. A common approach includes:
- Cyclization : Precursors such as substituted pyrazoles or aminopyrimidines undergo cyclization under acidic or basic conditions to form the core structure .
- Functionalization : The 3,4-dimethoxyphenyl group is introduced via Suzuki coupling or nucleophilic substitution. The N-propylamine moiety is added through reductive amination or alkylation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), with solvents like ethyl acetate/hexane mixtures commonly used .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent positions. Aromatic protons in the 3,4-dimethoxyphenyl group appear as distinct doublets (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for amine (N–H, ~3300 cm) and methoxy groups (C–O, ~1250 cm) are diagnostic .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Antiproliferative activity is tested against cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC values are calculated to assess potency .
- Enzyme inhibition : Kinase inhibition profiles (e.g., CDK9) are evaluated via fluorescence-based assays, with ATP competition studies confirming mechanism .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent modifications : Replacing the N-propyl group with bulkier alkyl chains (e.g., isopropyl) may enhance target binding. Methoxy groups on the phenyl ring can be substituted with halogens to improve lipophilicity .
- Scaffold hybridization : Fusion with triazole or thiadiazole rings (e.g., as in ) can modulate pharmacokinetic properties .
Q. What mechanistic insights explain its enzyme inhibition properties?
- Kinase inhibition : The compound’s pyrazolopyrimidine core mimics purine binding in ATP pockets. The 3,4-dimethoxyphenyl group stabilizes hydrophobic interactions, while the N-propylamine moiety participates in hydrogen bonding with catalytic lysine residues (e.g., in CDK9) .
- Docking studies : Molecular dynamics simulations reveal binding affinities (ΔG values < -8 kcal/mol) and validate selectivity over off-target kinases .
Q. How do pharmacokinetic properties influence its therapeutic potential?
- Absorption/distribution : Moderate logP (~2.5) balances solubility and membrane permeability. Propylamine substitution reduces P-glycoprotein efflux, enhancing bioavailability .
- Metabolism : CYP3A4-mediated demethylation of methoxy groups is a primary metabolic pathway. Metabolite profiling via LC-MS identifies stable derivatives for further optimization .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Experimental variables : Cell line heterogeneity (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., serum concentration) significantly impact IC. Standardize protocols using CLSI guidelines .
- Data normalization : Express activity relative to positive controls (e.g., doxorubicin) and account for batch-to-batch compound purity variations (>98% purity required) .
Q. What strategies improve synthetic yield and purity in scale-up?
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh)) enhance Suzuki coupling efficiency (>80% yield) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity, while gradient chromatography minimizes byproduct contamination .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core cyclization | AcOH, 110°C, 12 h | 65 | 90 |
| Suzuki coupling | Pd(PPh), KCO, DMF | 78 | 95 |
| N-Propylamination | Propylamine, NaBH, MeOH | 82 | 97 |
Q. Table 2. Biological Activity Profile
| Assay Type | Target/Model | Result (IC) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 (breast) | 1.2 µM | |
| CDK9 inhibition | In vitro kinase | 0.8 µM | |
| Metabolic stability | Human liver microsomes | t: 45 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
